Diazene, bis(2-nitrophenyl)-, 1-oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-nitrophenyl)-(2-nitrophenyl)imino-oxidoazanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O5/c17-14(11-7-3-4-8-12(11)16(20)21)13-9-5-1-2-6-10(9)15(18)19/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDXWMKUDLIYNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=[N+](C2=CC=CC=C2[N+](=O)[O-])[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00853336 | |
| Record name | 1-Nitro-2-[(Z)-(2-nitrophenyl)-NNO-azoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00853336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5670-73-5 | |
| Record name | 1-Nitro-2-[(Z)-(2-nitrophenyl)-NNO-azoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00853336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Design for Diazene, Bis 2 Nitrophenyl , 1 Oxide
Classical Approaches to Azoxy Synthesis Applied to Diazene (B1210634), bis(2-nitrophenyl)-, 1-oxide
Traditional methods for forming the azoxy bridge have been well-established for over a century and typically rely on the oxidation or reduction of suitable nitrogen-containing precursors. researchgate.netresearchgate.net These foundational methods remain relevant for the synthesis of symmetrically substituted azoxybenzenes like Diazene, bis(2-nitrophenyl)-, 1-oxide.
One of the primary classical routes to azoxyarenes is the direct oxidation of the corresponding azo compound. researchgate.netresearchgate.netnii.ac.jp For the target molecule, this pathway involves the N-oxidation of 2,2'-dinitroazobenzene. This transformation requires an oxidizing agent capable of delivering a single oxygen atom to one of the nitrogen atoms of the azo bridge.
Commonly employed oxidizing agents for this purpose include peroxy acids, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in the presence of an acid catalyst. nii.ac.jp The reaction mechanism involves the electrophilic attack of the oxidant on the azo nitrogen.
A key challenge in this approach is controlling the oxidation to prevent the formation of undesired by-products. For instance, harsh reaction conditions can sometimes lead to the formation of nitro compounds. google.com The choice of solvent and temperature is critical to achieving a good yield and selectivity.
Table 1: Representative Conditions for Azo Compound Oxidation
| Azo Precursor | Oxidizing Agent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Azobenzene (B91143) | H₂O₂ / Acetic Acid | Acetic Acid | Reflux | Moderate | General Method |
| Substituted Azobenzenes | m-CPBA | Dichloromethane | Room Temp. | Good-Excellent | nih.gov |
| 2-Amino-5-fluoropyridine* | H₂O₂ / H₂SO₄ | Sulfuric Acid | Ambient | Moderate | nii.ac.jp |
Note: In this case, the azoxy compound was formed as a by-product from the oxidation of an amine, proceeding through an azo intermediate.
The condensation of an aromatic nitroso compound with an aromatic hydroxylamine (B1172632) is a fundamental and widely used method for constructing the azoxy linkage. researchgate.netacs.org To synthesize the symmetrical this compound, this would involve the reaction between 2-nitronitrosobenzene and 2-nitrophenylhydroxylamine. nih.govwikipedia.org
These reactive precursors are often generated in situ to avoid isolation. Common strategies include:
Partial reduction of a nitroaromatic compound: The reduction of 2-nitrobenzene can be controlled to yield a mixture of 2-nitronitrosobenzene and 2-nitrophenylhydroxylamine, which then condense. researchgate.net
Oxidation of an aromatic amine: The controlled oxidation of 2-nitroaniline (B44862) can produce the required hydroxylamine and nitroso intermediates. nih.govnii.ac.jp
The mechanism involves a nucleophilic attack from the hydroxylamine nitrogen onto the nitroso nitrogen, followed by dehydration to form the final azoxy product. nih.gov This method is particularly effective for symmetrical azoxybenzenes and avoids the over-reduction that can occur when starting from nitroaromatics with strong reducing agents. organic-chemistry.org A study on the synthesis of azoxybenzenes via reductive dimerization of nitrosobenzenes found that electron-withdrawing substituents, such as the nitro group, enhance the reaction's reactivity. organic-chemistry.org
Contemporary and Advanced Synthetic Routes for this compound
Modern synthetic chemistry seeks to improve upon classical methods by enhancing efficiency, selectivity, and sustainability. These advanced routes often employ sophisticated catalysts, green reaction media, and novel process technologies like flow chemistry.
The development of advanced catalytic systems has revolutionized the synthesis of azoxy compounds. These catalysts offer milder reaction conditions, higher selectivity, and greater functional group tolerance compared to stoichiometric reagents. For the synthesis of this compound from 2-nitroaniline, catalysts can efficiently mediate the oxidative condensation.
Several catalytic systems have been reported:
Base Catalysis: The selectivity of aniline (B41778) oxidation can be controlled by the choice of base. Using hydrogen peroxide as a green oxidant, a mild base like sodium fluoride (B91410) (NaF) favors the formation of azoxybenzene (B3421426), while a strong base like sodium methoxide (B1231860) (NaOMe) promotes the synthesis of nitroaromatics. nih.gov
Metal-Based Catalysis: Heterogeneous catalysts, such as Rb-doped Au/CeO₂ nanocatalysts, have shown ultrahigh selectivity (92%) towards azoxybenzene with complete aniline conversion using hydrogen peroxide as the oxidant. researchgate.net Other reported metal catalysts include Ti-based materials, Zr(OH)₄, and Ag-Fe₂O₃. nih.gov
Organocatalysis: The cost-effective and simple base N,N-Diisopropylethylamine (DIPEA) has been used to catalyze the reductive dimerization of nitrosobenzenes in water at room temperature, achieving high yields. nih.govacs.org This method can also be applied in a one-pot procedure starting from anilines. nih.gov
Biocatalysis: Enzymes offer a green and highly selective alternative. Unspecific peroxygenase (AaeUPO), activated by H₂O₂, can catalyze the formation of azoxy compounds from anilines with predominant chemoselectivity. nih.gov The enzymatic process involves the oxidation of the aniline to hydroxylamine and nitroso intermediates, which then condense. nih.gov
Table 2: Comparison of Modern Catalytic Systems for Azoxybenzene Synthesis
| Catalyst System | Precursor | Oxidant/Reductant | Key Advantages | Yield | Reference |
|---|---|---|---|---|---|
| NaF (Weak Base) | Substituted Anilines | H₂O₂ | High selectivity, metal-free | Up to 96% | nih.gov |
| DIPEA | Nitrosobenzenes | - | Green solvent (water), room temp. | High | nih.govacs.org |
| Rb-doped Au/CeO₂ | Anilines | H₂O₂ | High selectivity and conversion | 92% | researchgate.net |
| Unspecific Peroxygenase (AaeUPO) | Anilines | H₂O₂ | Green (biocatalytic), high selectivity | N/A | nih.gov |
Adherence to green chemistry principles is increasingly important in chemical manufacturing to minimize environmental impact. ijpsjournal.comnih.govmdpi.com Several sustainable strategies are applicable to the synthesis of this compound.
Use of Eco-Friendly Solvents and Reagents: A significant advancement is the replacement of hazardous organic solvents with water. The DIPEA-catalyzed synthesis of azoxybenzenes, for example, proceeds efficiently in water at room temperature. nih.govacs.org Furthermore, using glucose as a simple, biodegradable, and eco-friendly reductant for the conversion of nitroaromatics to azoxy compounds represents a sustainable alternative to metal-based reductants. mdpi.comresearchgate.net
Energy Efficiency: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and energy consumption compared to conventional heating. ijpsjournal.comnih.gov This technique could be applied to accelerate the condensation or oxidation steps in the synthesis of the target molecule.
Atom Economy: One-pot procedures, such as the direct conversion of anilines to azoxybenzenes using an oxidant and a catalyst without isolating intermediates, improve atom economy and reduce waste. organic-chemistry.orgnih.gov
Flow chemistry, which involves performing reactions in continuous-flow reactors, offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, and improved scalability and product consistency. chemistryviews.orgnih.govmaynoothuniversity.ie This technology is particularly well-suited for the synthesis of azo and azoxy compounds, which can involve unstable intermediates or exothermic reactions. nih.govmaynoothuniversity.ie
Key applications in azoxy synthesis include:
Photoreduction in Microreactors: The synthesis of azoxybenzenes from nitrobenzenes can be achieved with high selectivity using visible-light irradiation in a flow microreactor. bohrium.comrsc.org While batch photoreactions often yield a mix of products, the continuous flow process selectively produces the azoxy compound. rsc.org This method would involve the photoreduction of 2-nitrobenzene to generate the intermediates for the synthesis of this compound.
Immobilized Catalysts: To facilitate catalyst recycling and product purification, catalysts can be immobilized within the flow reactor. One approach involves using a microfluidic reactor (MFR) with a gel-bound organocatalyst, such as proline, for the reductive dimerization of nitrosobenzenes. chemistryviews.org This setup allows for the formation of azoxybenzenes in minutes under mild conditions with excellent yields. researchgate.netchemistryviews.org
Table 3: Flow Chemistry Approaches for Azoxybenzene Synthesis
| Reaction Type | Reactor | Conditions | Key Advantage | Reference |
|---|---|---|---|---|
| Photoreduction of Nitrobenzenes | Flow Microreactor | Visible Light (LED) | High selectivity for azoxy product | bohrium.comrsc.org |
| Reductive Dimerization | Microfluidic Reactor (MFR) | Gel-bound proline catalyst | Rapid reaction, catalyst immobilization | chemistryviews.org |
Regiochemical and Stereochemical Control in the Synthesis of Related Azoxy Species
The synthesis of azoxybenzenes can be broadly categorized into two primary strategies: the oxidation of anilines and the reduction of nitroarenes. researchgate.net Both pathways typically converge on the condensation of an aryl nitroso compound with an aryl hydroxylamine. researchgate.net The control of regiochemistry and stereochemistry is paramount, especially in the synthesis of unsymmetrical azoxybenzenes, and is significantly influenced by the electronic nature of the substituents on the aromatic rings.
The oxidation of anilines to azoxybenzenes can be finely controlled by modulating the reaction conditions, particularly the basicity of the medium. Research has shown that the use of a mild base, such as sodium fluoride (NaF), in the presence of an oxidant like hydrogen peroxide (H₂O₂), selectively yields azoxybenzenes. Current time information in Vancouver, CA.organic-chemistry.org In contrast, employing a stronger base like sodium methoxide (NaOMe) under similar conditions favors the formation of nitroaromatics. Current time information in Vancouver, CA.organic-chemistry.org This selectivity is attributed to the different reaction pathways favored under varying pH conditions. While this method is effective for many substituted anilines, the synthesis of unsymmetrical azoxybenzenes by the co-oxidation of two different anilines often results in a mixture of products, making purification challenging. acs.org
The reductive dimerization of nitrosobenzenes is another powerful method for synthesizing azoxybenzenes. organic-chemistry.org This approach can be particularly useful for creating both symmetrical and dissymmetrical azoxy compounds. When two different nitrosobenzenes are reacted, a mixture of three products is typically formed: two symmetrical azoxybenzenes and one unsymmetrical one. The separation of these regioisomers is often achievable through chromatographic techniques. organic-chemistry.org The reactivity of the nitrosobenzene (B162901) is influenced by the substituents on the aromatic ring; electron-withdrawing groups tend to enhance reactivity, while electron-donating groups can retard the reaction. organic-chemistry.org For substrates with electron-donating groups, the addition of an acid can improve reactivity. organic-chemistry.org
In the context of "this compound," the presence of the ortho-nitro groups introduces significant steric hindrance. This steric crowding can influence the preferred conformation of the molecule and may direct the outcome of the synthetic reaction. For instance, in photochemical syntheses of azoxy derivatives from nitrobenzene (B124822) building blocks, sterically encumbered ortho-substituted substrates have been found to be less fruitful compared to their para- and meta-substituted counterparts. researchgate.net This suggests that the synthesis of 2,2'-disubstituted azoxybenzenes requires optimized conditions to overcome the steric barrier.
Furthermore, the formation of the azoxy bond introduces the possibility of (E/Z)-isomerism. While many azoxybenzenes exist predominantly as the (Z)-isomer, the specific stereochemical outcome can be influenced by the synthetic route and the substitution pattern. For instance, studies on oligo-ortho-azobenzenes have shown that their photochemical properties are highly influenced by substituents, with some ortho-substituted derivatives showing no E → Z isomerization upon irradiation. researchgate.net
Design and Optimization of Precursor Molecules: Emphasis on 2-Nitrophenyl Moieties
The successful synthesis of "this compound" is critically dependent on the design and availability of suitable precursor molecules. The primary precursors for this compound are derivatives of 2-nitroaniline or 2-nitrotoluene (B74249).
From 2-Nitroaniline:
2-Nitroaniline serves as a key precursor for the synthesis of the target molecule through oxidative methods. wikipedia.org The oxidation of 2-nitroaniline presents a challenge due to the strong electron-withdrawing nature of the nitro group, which can hinder further oxidation. Current time information in Vancouver, CA. However, specific catalytic systems can be employed to achieve the desired transformation. For example, the oxidation of anilines to azoxybenzenes can be catalyzed by various transition metal complexes.
The synthesis of 2-nitroaniline itself can be achieved through several routes. A common industrial method involves the reaction of 2-nitrochlorobenzene with ammonia. wikipedia.org Direct nitration of aniline is generally inefficient due to the formation of the anilinium ion, which deactivates the ring towards electrophilic substitution. wikipedia.org To circumvent this, the amino group can be protected, for instance, by acetylation to form acetanilide, which can then be nitrated. However, this often yields the para-isomer as the major product. A more effective strategy involves the sulfonation of aniline to block the para position, which then directs nitration to the ortho position with higher selectivity. wikipedia.org
From 2-Nitrotoluene:
An alternative approach involves the reductive coupling of compounds derived from 2-nitrotoluene. For instance, 2,2'-dinitrodibenzyl can be synthesized from 2-nitrotoluene. chemicalbook.comgoogle.com While not a direct precursor to the diazene oxide, this dinitro compound highlights the feasibility of coupling two 2-nitrophenyl moieties. The synthesis involves the treatment of 2-nitrotoluene with a strong base like potassium tert-butoxide followed by reaction with bromine. chemicalbook.com Another method describes the use of sodium methoxide in paraffin (B1166041) oil with formamide. google.com
The optimization of reaction conditions is crucial when working with 2-nitrophenyl precursors. The steric bulk of the ortho-nitro group can significantly impact reaction rates and selectivity. For example, in Suzuki cross-coupling reactions, it has been observed that the transmetalation step is hindered when the phenylboronic acid is substituted with a nitro group in the 2-position. nih.gov This underscores the need for carefully tailored reaction conditions, such as the choice of catalyst, solvent, and temperature, to achieve efficient coupling of 2-nitrophenyl units. researchgate.netscielo.br
Electrochemical methods also offer a promising avenue for the synthesis of azoxy compounds from nitroarene precursors. By tuning the applied potential, the selective reduction of nitroarenes to azoxy, azo, or amino aromatics can be achieved. nih.gov This method provides a high degree of control and can be particularly useful for the synthesis of asymmetrically substituted azoxy compounds. nih.gov
Below are tables summarizing key findings from research on the synthesis of related azoxy compounds and the preparation of relevant precursors.
| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |
| Aniline | H₂O₂ / NaF, MeCN, 80 °C | Azoxybenzene | 96 | Current time information in Vancouver, CA. |
| Aniline | H₂O₂ / NaOMe, EtOH/MeCN, RT | Nitrobenzene | High | Current time information in Vancouver, CA. |
| Nitrosobenzene | Isopropanol, reflux | Azoxybenzene | up to 60 | organic-chemistry.org |
| 2-Nitrochlorobenzene | NH₃ (aq) | 2-Nitroaniline | - | wikipedia.org |
| 2-Nitrotoluene | 1. KOtBu, THF, 0 °C; 2. Br₂ | 2,2'-Dinitrodibenzyl | 95 | chemicalbook.com |
| 2-(4-Nitrophenyl)-1,3-dioxolane | Glucose, NaOH, EtOH/H₂O, 50 °C | 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide | - | mdpi.com |
| Synthetic Method | Key Features | Applicability | Reference |
| Oxidation of Anilines | Selectivity controlled by base strength. | Good for symmetrical azoxybenzenes. | Current time information in Vancouver, CA.acs.org |
| Reductive Dimerization of Nitrosobenzenes | Versatile for symmetrical and dissymmetrical azoxybenzenes. | Electron-withdrawing groups enhance reactivity. | organic-chemistry.org |
| Photochemical Synthesis from Nitroarenes | Catalyst and additive-free. | Less effective for sterically hindered ortho-substituted substrates. | researchgate.net |
| Electrochemical Reduction of Nitroarenes | High selectivity controlled by applied potential. | Applicable to a wide range of nitroarenes. | nih.gov |
Mechanistic Elucidation of Reaction Pathways and Reactivity Profiles of Diazene, Bis 2 Nitrophenyl , 1 Oxide
Investigation of Thermal Decomposition Pathways
The thermal decomposition of nitroaromatic compounds is a subject of significant interest due to their energetic nature. While specific studies on the thermal decomposition of diazene (B1210634), bis(2-nitrophenyl)-, 1-oxide are not extensively documented in publicly available literature, the decomposition pathways can be inferred from the behavior of related nitroaromatic and azoxy compounds. The decomposition is expected to be a complex process involving multiple steps. osti.govdtic.mil
Kinetic Studies and Determination of Activation Parameters
Kinetic analysis of the thermal decomposition of similar energetic materials is often carried out using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). osti.govresearchgate.netnih.gov These methods allow for the determination of key activation parameters such as the activation energy (Ea) and the pre-exponential factor (A), which are crucial for understanding the reaction mechanism and stability of the compound.
For many nitroaromatic explosives, the activation energies for thermal decomposition typically range from 150 to 250 kJ/mol. osti.gov The initial step in the decomposition of aromatic nitro compounds is often the homolytic cleavage of the C-NO2 bond. dtic.mil However, the presence of other functional groups can influence the decomposition pathway. In the case of diazene, bis(2-nitrophenyl)-, 1-oxide, the azoxy linkage introduces additional potential decomposition routes. Studies on other azoxy compounds have shown that the initial decomposition can involve the cleavage of the N-N or N-O bonds within the azoxy group. researchgate.net
Table 1: Representative Activation Energies for Thermal Decomposition of Related Compounds
| Compound | Activation Energy (Ea) (kJ/mol) | Method |
| 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) | 150 - 250 | DSC/TGA |
| Poly(2,2-dinitropropyl acrylate) (PDNPA) | ~123 | Non-isothermal DSC |
| 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) | ~147 | Non-isothermal DSC |
Identification and Characterization of Transient Intermediates
The thermal decomposition of this compound is expected to proceed through a series of highly reactive transient intermediates. The initial bond scission, whether it be the C-NO2 or a bond within the azoxy moiety, would generate radical species.
A plausible initial step is the homolysis of the C-NO2 bond, a common pathway for nitroaromatic compounds at elevated temperatures. dtic.mil This would lead to the formation of a nitrophenyl radical and a nitrogen dioxide radical. Subsequent reactions of these radicals would lead to a cascade of further decomposition products.
Alternatively, the decomposition could be initiated at the azoxy bridge. The thermolysis of azobenzene (B91143), a related compound, is suggested to proceed via the cleavage of the π-bond in the N=N group to form a biradical intermediate. researchgate.net For azoxy compounds, cleavage of the N-O bond is also a possibility. The decomposition of (dinitropyrazolyl)azoxyfurazanes, for instance, is initiated by the cleavage of the bond between the N(O) atom of the azoxy group and the adjacent ring. researchgate.net
The complex mixture of products resulting from the decomposition of similar nitroaromatic compounds often includes various oxides of nitrogen (NOx), carbon monoxide (CO), carbon dioxide (CO2), and nitrogen gas (N2), alongside condensed-phase carbonaceous materials.
Photochemical Transformations and Underlying Mechanisms
The photochemistry of this compound is anticipated to be rich and varied, influenced by both the azoxy and the nitro functional groups. Azoxybenzenes are known to undergo photochemical rearrangements, and the nitro groups can also participate in photoreactions. rsc.orgresearchgate.net
Photoisomerization Processes (e.g., cis-trans Isomerism of Azoxy Moiety)
Similar to azobenzenes, azoxybenzenes can undergo reversible trans ↔ cis photoisomerization upon irradiation with light of an appropriate wavelength. rsc.orgresearchgate.net The trans isomer is generally the more thermodynamically stable form. Upon absorption of UV or visible light, the molecule can be excited to a higher electronic state, leading to a conformational change around the N=N double bond. The reverse cis to trans isomerization can often be induced by irradiation at a different wavelength or can occur thermally. The presence of substituents on the phenyl rings can significantly influence the spectroscopic properties and the kinetics of the photoisomerization process. nih.gov For instance, electron-withdrawing groups like the nitro group can affect the energy levels of the molecular orbitals involved in the electronic transitions.
Photoreduction and Photooxidation Mechanisms
The photochemistry of nitroaromatic compounds often involves photoreduction of the nitro group. In the presence of a hydrogen-donating solvent, irradiation can lead to the abstraction of a hydrogen atom by the excited nitro group, initiating a reduction process. Photolysis of 5,5'-dimethyl-2,2'-dinitrodiphenylmethanes, a structurally similar compound, in propan-2-ol resulted in the formation of a dibenzodiazepinone oxide as the major product, which involves intramolecular cyclization and rearrangement following photoreduction of a nitro group. researchgate.net
The photolysis of this compound is also likely to yield a variety of products depending on the reaction conditions. In neutral media, intramolecular reactions may dominate, while in acidic or basic media, the reaction pathways can be significantly altered. researchgate.net For example, irradiation in acidic ethanol (B145695) of a related dinitrodiphenylmethane derivative favored the formation of benzisoxazoles. researchgate.net
Furthermore, the azoxy group itself can be involved in photoreactions. The photochemical Wallach rearrangement, where an azoxybenzene (B3421426) rearranges to an ortho-hydroxyazobenzene, has been observed in some photochemical syntheses of azoxybenzenes. rsc.org
Redox Chemistry of the Azoxy N-Oxide Moiety
The azoxy N-oxide moiety in this compound is a key player in its redox chemistry. The synthesis of azoxybenzenes often involves the reduction of nitroaromatics, highlighting the susceptibility of the nitro group to reduction and the formation of the azoxy linkage as an intermediate or final product. nih.govmdpi.comresearchgate.net
The electrochemical reduction of nitrobenzene (B124822), for example, can proceed through various intermediates, including nitrosobenzene (B162901) and phenylhydroxylamine, which can then condense to form azoxybenzene. nih.gov The reduction potential can be tuned to selectively produce azoxy, azo, or amino-aromatics. nih.gov This suggests that the nitro groups in this compound can be electrochemically reduced.
The azoxy group itself is redox-active. It can be reduced to the corresponding azo compound and further to the hydrazine (B178648) or aniline (B41778) derivatives. The presence of the N-oxide provides an additional site for reduction. The electron-withdrawing nature of the two nitro groups will make the azoxy bridge more susceptible to reduction compared to unsubstituted azoxybenzene.
Conversely, the azoxy group can be formed through the oxidation of anilines or the reductive dimerization of nitrosobenzenes. nih.gov This dual nature underscores the rich redox chemistry of the azoxy functional group. The interplay between the nitro groups and the azoxy moiety in this compound likely leads to complex electrochemical behavior with multiple electron transfer steps.
Electron Transfer Mechanisms and Pathways
The electrochemical behavior of azoxybenzenes and nitroaromatic compounds has been a subject of study, providing insights into the electron transfer mechanisms of molecules like this compound. The presence of both nitro groups and an azoxy functionality suggests a rich redox chemistry.
The reduction of nitroaromatic compounds typically proceeds through a series of one-electron transfer steps. libretexts.org Similarly, azoxybenzene itself can be reduced electrochemically. In aprotic media, the reduction of azobenzene, a related compound, occurs in two one-electron steps, first forming a stable anion radical and then a dianion. masterorganicchemistry.com For azoxybenzene, the electrochemical reversibility of the azoxybenzene/azoxybenzene radical anion couple can be influenced by the electrode surface. youtube.com
In the case of this compound, the two nitro groups, being powerful electron-withdrawing groups, are expected to significantly lower the reduction potential of the molecule compared to unsubstituted azoxybenzene. The initial electron transfer would likely be to one of the nitro groups, forming a radical anion. This process can be facilitated by various reducing agents or by applying a negative potential in an electrochemical cell. The transfer of an electron to a molecule can occur non-adiabatically, with the probability of transfer dependent on the electronic coupling between the donor and acceptor states. researchgate.net
Further reduction could lead to the formation of a dianion and subsequent more complex chemical transformations. The exact pathway and the stability of the radical intermediates would be influenced by the solvent and the specific reaction conditions. Theoretical calculations could provide a more detailed picture of the electron transfer process and the nature of the resulting radical ions.
Role as an Oxidizing or Reducing Agent in Specific Chemical Environments
Given the presence of multiple reducible centers (the two nitro groups and the azoxy group), this compound is expected to primarily act as an oxidizing agent. It can accept electrons from other species, thereby oxidizing them. For instance, it could potentially oxidize species with low oxidation potentials. A photochemical strategy for the reduction of nitroarenes using amines as the reducing agent has been developed, highlighting the oxidizing nature of the nitro group. wikipedia.org
Conversely, while less common for a molecule with multiple electron-withdrawing groups, the possibility of it acting as a reducing agent cannot be entirely ruled out under specific and highly oxidizing conditions. Azoxybenzenes have been shown to exhibit a reversible oxidation process, although the resulting radical cation intermediates can be unstable. masterorganicchemistry.comlibretexts.org The presence of the strongly deactivating nitro groups would make the oxidation of the aromatic rings or the azoxy group itself very difficult.
Table 1: Predicted Redox Behavior of this compound
| Redox Role | Plausible Reaction Environment | Expected Transformation of the Compound |
| Oxidizing Agent | Presence of a suitable reducing agent (e.g., certain metals, organic donors) | Reduction of one or both nitro groups and/or the azoxy group. |
| Reducing Agent | Highly oxidizing conditions | Oxidation of the aromatic ring or azoxy group (energetically unfavorable). |
Nucleophilic and Electrophilic Interactions of this compound
Electrophilic Attack on the Aromatic Ring Systems
The aromatic rings of this compound are strongly deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing effects of both the nitro groups and the azoxy group. Standard electrophilic aromatic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions are expected to be very slow and require harsh reaction conditions. libretexts.orgmasterorganicchemistry.comyoutube.comwikipedia.org
Table 3: Predicted Outcome of Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Predicted Reactivity | Expected Major Product Orientation |
| Nitration | HNO₃/H₂SO₄ | Very low, requires harsh conditions | Meta to the existing nitro groups |
| Halogenation | Br₂/FeBr₃ | Very low, requires harsh conditions | Meta to the existing nitro groups |
| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | Very unlikely to occur | - |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Very unlikely to occur | - |
Rearrangement Reactions: Wallach Rearrangement and Analogous Transformations
Acid-Catalyzed Rearrangements and Mechanistic Details
One of the most characteristic reactions of azoxybenzenes is the Wallach rearrangement, which is an acid-promoted conversion to hydroxyazobenzenes. libretexts.org This reaction is expected to occur with this compound in the presence of a strong acid like sulfuric acid.
The mechanism of the Wallach rearrangement is complex and has been the subject of considerable study. libretexts.org The generally accepted mechanism involves the following key steps:
Diprotonation: The azoxy oxygen is protonated, followed by the protonation of one of the nitrogen atoms. The second protonation is often the rate-determining step.
Formation of a Dicationic Intermediate: Loss of a water molecule leads to the formation of a dicationic intermediate.
Nucleophilic Attack: A nucleophile, typically the conjugate base of the acid (e.g., HSO₄⁻) or water, attacks one of the aromatic rings.
Rearomatization and Hydrolysis: Subsequent steps lead to the formation of the final hydroxyazo product.
For an unsymmetrical azoxybenzene, the position of the hydroxyl group in the product depends on the nature of the substituents on the aromatic rings. In the case of this compound, the strong electron-withdrawing nitro groups would influence the site of nucleophilic attack on the dicationic intermediate. It is plausible that the rearrangement would lead to the formation of a hydroxy-substituted dinitroazobenzene. The exact isomer or mixture of isomers formed would depend on the specific reaction conditions and the relative stability of the possible intermediates. Studies on the Wallach rearrangement of other substituted azoxybenzenes have shown that a variety of products can be formed.
Table 4: Proposed Intermediates in the Wallach Rearrangement of this compound
| Step | Intermediate Structure/Description |
| 1 | Monoprotonated azoxybenzene |
| 2 | Diprotonated azoxybenzene |
| 3 | Dicationic intermediate after loss of water |
| 4 | Sigma complex after nucleophilic attack |
| 5 | Final hydroxy-substituted dinitroazobenzene product |
Mechanistic Studies of Aromatic Ring Migration in Related Azoxy Compounds
The migration of an aromatic ring is a significant transformation for azoxy compounds, with the Wallach rearrangement being the most prominent and extensively studied example. wikipedia.org This reaction, discovered by Otto Wallach in 1880, involves the conversion of aromatic azoxy compounds into hydroxyazo compounds under strong acid conditions. wikipedia.org While the reaction is general for azoxybenzenes, its mechanism has been a subject of considerable investigation and is known to be complex.
The generally accepted pathway for the Wallach rearrangement begins with the protonation of the oxygen atom on the azoxy group. wikipedia.orgtottori-u.ac.jp In a strong acid medium, such as concentrated sulfuric acid, the azoxybenzene molecule undergoes two successive protonations. wikipedia.org The second protonation is considered the rate-determining step, leading to the formation of a key dicationic intermediate. wikipedia.org This highly reactive, superelectrophilic species has been observed via proton NMR spectroscopy at low temperatures in a superacid system (fluoroantimonic acid). wikipedia.org
Following the formation of the dicationic intermediate, a nucleophile attacks one of the aromatic rings. In the classic Wallach rearrangement, water acts as the nucleophile, attacking the para-position of one of the benzene (B151609) rings. wikipedia.org Isotopic labeling studies have confirmed that the oxygen atom in the final phenolic product originates from the solvent (water) and not from the azoxy group of the reactant. wikipedia.org The reaction concludes with deprotonation steps to yield the final 4-hydroxyazobenzene product. wikipedia.org
The regioselectivity of the rearrangement in unsymmetrically substituted azoxybenzenes provides further mechanistic insight. For instance, the rearrangement of 3-methyl-3′-nitro-azoxybenzene resulted in the formation of the corresponding 4′-hydroxyazo derivative, with the hydroxyl group attaching to the benzene ring adjacent to the trivalent nitrogen atom. researchgate.net This indicates that the nucleophilic attack is directed to a specific ring based on the electronic nature of the substituents.
Kinetic studies support the proposed mechanism involving two protons. The reaction rate continues to increase with acid concentration even after the substrate is fully monoprotonated, pointing to the involvement of a second proton in the rate-limiting step. wikipedia.org Furthermore, the primary kinetic isotope effect for the aromatic proton is near unity, which excludes the breaking of a C-H bond in the rate-determining step. wikipedia.org
The choice of acid and its concentration significantly influences the reaction outcome and yield. Experiments using trichloroacetic acid as a catalyst have shown that both para- and ortho-hydroxyazobenzene isomers can be formed, with their relative yields depending on the reaction time and catalyst concentration. tottori-u.ac.jp
| Catalyst Concentration (wt. %) | Reaction Time (hrs) | Yield of p-hydroxyazobenzene (%) | Yield of o-hydroxyazobenzene (%) |
|---|---|---|---|
| Variable (see notes) | 20 | 50 | Not specified |
| 60 | Not specified | Not specified | 6.2 |
| 70 | 30 | 51 | 4.4 |
Note: Data extracted from graphical and textual descriptions in the cited source. The 50% yield at 20 hours was achieved with an increasing catalyst concentration over time. tottori-u.ac.jp
Conceptually similar intramolecular rearrangements include the Fries, Fischer–Hepp, Bamberger, benzidine, and Hofmann–Martius rearrangements. wikipedia.org
Advanced Theoretical and Computational Studies on Diazene, Bis 2 Nitrophenyl , 1 Oxide
Computational Prediction of Reaction Pathways and Transition States
Without primary or review articles detailing these specific computational analyses, any attempt to create the requested content would be speculative and would not adhere to the required standards of scientific accuracy.
Elucidation of Mechanistic Details through Energy Profile Mapping
Energy profile mapping is a cornerstone of computational chemistry, offering a detailed view of the potential energy surface of a reaction. This allows for the identification of transition states, intermediates, and the calculation of activation barriers, which are crucial for elucidating reaction mechanisms. For complex molecules like diazene (B1210634), bis(2-nitrophenyl)-, 1-oxide, this approach is invaluable for understanding isomerization and decomposition pathways.
Furthermore, the reaction mechanisms of related compounds have been extensively studied using computational methods. For example, the reaction of the diazocarbene radical (CNN) with nitric oxide (NO) has been investigated using high-level CCSD(T)//B3LYP calculations to map the potential energy surface. nih.gov Such studies provide detailed insights into the formation of various products and their branching ratios. nih.gov Similarly, the mechanism of allene (B1206475) oxide synthase has been elucidated through a combination of theoretical QM/MM calculations and experimental investigations, successfully mapping the entire reaction pathway. nih.gov
These methodologies could be directly applied to diazene, bis(2-nitrophenyl)-, 1-oxide to explore its rearrangement and decomposition mechanisms. A computational investigation could, for example, map the energy profile of the Wallach rearrangement, a characteristic reaction of azoxybenzenes, to understand the influence of the ortho-nitro groups on the reaction barrier and the stability of the intermediates.
Theoretical Studies of Thermally and Photochemically Induced Transformations
The presence of both an azoxy group and nitro substituents makes this compound susceptible to both thermal and photochemical transformations. Theoretical studies are instrumental in predicting and understanding the products and mechanisms of these reactions.
Thermally Induced Transformations:
The thermal stability of nitroaromatic compounds is a critical area of research, often investigated using computational methods. bohrium.comrsc.org Quantitative Structure-Property Relationship (QSPR) models have been developed using descriptors calculated by both density functional theory (DFT) and semi-empirical AM1 methods to predict the thermal stability of a range of nitroaromatic compounds. bohrium.com These models have shown high correlation with experimental data and can be used as screening tools. bohrium.com
Molecular dynamics simulations, particularly using reactive force fields like ReaxFF, are powerful tools for studying the thermal decomposition of energetic materials. rsc.org These simulations can model the initial decomposition pathways of nitrobenzene (B124822) compounds, revealing the influence of different substituent groups on the reaction mechanisms. rsc.org For instance, studies on 2,4-dinitroanisole (B92663) (DNAN) have combined TG-FTIR-MS analysis with DFT calculations and ReaxFF molecular dynamics to elucidate its thermal decomposition and detonation mechanisms. rsc.org Such studies show that the initial steps often involve the cleavage of the C-NO2 or N-O bonds. researchgate.netnih.gov For ortho-nitro-substituted compounds, intramolecular interactions can play a significant role in the decomposition pathway.
Photochemically Induced Transformations:
Azoxybenzenes are well-known for their photochemical reactivity, most notably the Wallach rearrangement to form hydroxyazobenzenes. acs.org Computational studies can provide detailed insights into the mechanism of this photorearrangement. For this compound, the presence of ortho-nitro groups is expected to significantly influence the photochemical behavior.
Recent research has focused on the direct photochemical synthesis of azoxybenzenes from nitrobenzene building blocks. rsc.orgchemrxiv.orgresearchgate.netresearchgate.net These studies note that while para- and meta-substituted nitrobenzenes generally give good yields, sterically hindered ortho-substituted substrates are often less successful. rsc.orgresearchgate.net In some cases, the photochemical Wallach rearrangement of the newly formed azoxybenzenes to ortho-hydroxyazoxybenzenes is observed, particularly with ortho-halogenated nitrobenzenes. rsc.orgchemrxiv.orgresearchgate.net
Computational studies on the photochemical O-H functionalization of alcohols with diazoacetates have utilized high-level quantum chemical methods to understand the role of different carbene spin states and rationalize the observed reactivity. researchgate.net These approaches could be adapted to study the excited-state dynamics of this compound to predict its photochemical reaction pathways and product distributions.
| Transformation Type | Computational Method | Key Findings for Related Compounds | Potential Application to this compound |
|---|---|---|---|
| Thermal Decomposition | DFT, ReaxFF MD | Identification of initial bond cleavage sites (C-NO2, N-O) and decomposition pathways in nitroaromatics. rsc.orgrsc.orgresearchgate.netnih.gov | Predicting thermal stability and decomposition mechanism, considering the influence of ortho-nitro groups. |
| Photochemical Rearrangement | CASSCF, TD-DFT | Elucidation of the Wallach rearrangement mechanism in azoxybenzenes and the effect of substituents. acs.org | Investigating the photorearrangement pathways and the potential for intramolecular cyclization reactions. |
| Isomerization | Ab initio MD | Determining the preferred isomerization pathway (torsion vs. inversion) in diazenes. rsc.org | Understanding the E/Z isomerization dynamics of the diazene core. |
In Silico Design of Functionalized Derivatives for Targeted Reactivity or Specific Interactions
In silico design, utilizing computational tools to create novel molecules with desired properties, is a rapidly growing field in chemistry. For this compound, this approach can be used to design derivatives with tailored reactivity, such as enhanced thermal stability or specific photochemical responses, or to introduce specific intermolecular interactions for applications in materials science or medicinal chemistry.
While specific in silico design studies on this compound are not prevalent, the principles have been successfully applied to a wide range of molecular systems. For example, computational methods are used in the design of novel drugs and enzyme inhibitors, employing techniques like molecular docking and molecular dynamics to predict binding affinities and modes of action. osu.edunih.gov The design of functionalized isoxazoles as antibacterial and antioxidant agents has been guided by DFT studies to understand the influence of substituents on chemical reactivity. researchgate.net
In the context of materials science, in silico design has been used to create graphene oxide membranes with variable water content and flake oxygen content for specific separation applications. nih.govresearchgate.net These studies use molecular dynamics simulations to understand how functionalization affects the material's properties at the molecular level. nih.gov
For this compound, one could envision an in silico design strategy to modulate its properties. For instance, the introduction of electron-donating or electron-withdrawing groups at different positions on the phenyl rings could be computationally screened to identify substituents that either enhance or suppress its photochemical reactivity. Similarly, functional groups capable of forming strong intermolecular interactions, such as hydrogen bonds or halogen bonds, could be incorporated to promote self-assembly into ordered structures, a desirable property for liquid crystals or other functional materials. The design of such derivatives would involve a cycle of computational prediction of properties followed by experimental synthesis and characterization to validate the in silico models.
| Design Goal | Proposed Functionalization Strategy | Computational Screening Method | Potential Application |
|---|---|---|---|
| Enhanced Thermal Stability | Introduction of bulky or electron-withdrawing groups to sterically hinder decomposition pathways. | DFT calculations of bond dissociation energies and reaction barriers. | High-temperature stable materials, energetic materials. |
| Tuned Photochemical Reactivity | Incorporation of photosensitizing or quenching moieties, or groups that alter the excited-state potential energy surface. | Time-Dependent DFT (TD-DFT) to predict absorption spectra and excited-state properties. | Photoswitches, photo-responsive materials. |
| Specific Intermolecular Interactions | Addition of hydrogen bond donors/acceptors or halogen atoms to direct self-assembly. | Molecular dynamics simulations to study aggregation and ordering. | Liquid crystals, functional organic materials. |
Chemical Transformations and Derivatization Strategies for Diazene, Bis 2 Nitrophenyl , 1 Oxide
Functionalization of the Aromatic Ring Systems
The two 2-nitrophenyl moieties in Diazene (B1210634), bis(2-nitrophenyl)-, 1-oxide are primary sites for chemical modification. The electron-withdrawing nature of the nitro and azoxy groups significantly influences the reactivity of the aromatic rings, particularly towards electrophilic and nucleophilic substitution reactions, as well as modern cross-coupling methodologies.
Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Halogenation)
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for the functionalization of aromatic compounds. researchgate.netyoutube.comyoutube.com However, the aromatic rings in Diazene, bis(2-nitrophenyl)-, 1-oxide are heavily deactivated towards electrophilic attack. This deactivation stems from the potent electron-withdrawing effects of the two ortho-nitro groups and the azoxy bridge. These groups reduce the electron density of the aromatic π-system, making it less nucleophilic and thus less reactive towards electrophiles.
Standard EAS reactions like nitration and halogenation typically require harsh conditions to proceed on deactivated substrates. For instance, the nitration of azobenzene (B91143) itself to produce 4,4'-dinitroazobenzene (B14157291) and 4,4'-dinitroazoxybenzene can be achieved using mixed nitric and sulfuric acids. google.com The rate of this nitration is enhanced by the presence of sulfuric acid. google.com However, introducing additional nitro groups onto the already dinitrated core of this compound would be an even more challenging transformation, likely requiring extreme conditions that could lead to decomposition of the starting material.
The directing effects of the existing substituents must also be considered. The nitro group is a meta-director, while the azoxy group's directing influence is more complex. In electrophilic substitution reactions, the incoming electrophile would be directed to the positions meta to the existing nitro groups. However, the strong deactivation of the rings makes such reactions synthetically challenging and often low-yielding. Consequently, there is a scarcity of literature reports on the successful electrophilic aromatic substitution of this compound. Researchers have instead focused on other, more viable functionalization strategies.
Palladium-Catalyzed Cross-Coupling Reactions at the Aromatic Moieties
In contrast to the challenges faced with electrophilic aromatic substitution, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the functionalization of nitroarenes. nih.gov In recent years, significant advancements have been made in using nitro groups as leaving groups in various cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions. thieme.dechemrxiv.orgresearchgate.netmdpi.comorganic-chemistry.orgresearchgate.net This approach offers a novel strategy for the derivatization of this compound, where the nitro groups can be replaced with a wide range of substituents.
The Suzuki-Miyaura cross-coupling of nitroarenes with boronic acids has been successfully demonstrated, providing a route to biaryl compounds. thieme.demdpi.comorganic-chemistry.org This reaction is typically catalyzed by a palladium complex with a bulky, electron-rich phosphine (B1218219) ligand, such as BrettPhos. mdpi.comorganic-chemistry.org The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst into the C-NO2 bond, a previously challenging step that has now been overcome. nih.govorganic-chemistry.org This methodology could be applied to this compound to introduce new aryl or heteroaryl groups at the 2 and 2' positions.
The Mizoroki-Heck reaction, which couples an aryl halide or triflate with an alkene, has also been extended to include nitroarenes as the electrophilic partner. chemrxiv.orgresearchgate.netresearchgate.net Using a similar palladium/BrettPhos catalytic system, nitroarenes can be alkenylated to form stilbene (B7821643) derivatives. chemrxiv.org This opens up the possibility of introducing vinyl groups onto the aromatic rings of this compound, which can then be further functionalized.
Below is a table summarizing representative examples of palladium-catalyzed cross-coupling reactions of nitroarenes, which could be analogous to the potential reactivity of this compound.
| Entry | Nitroarene | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| 1 | Nitrobenzene (B124822) | Phenylboronic acid | Pd(acac)2 / BrettPhos | Biphenyl | 84 | organic-chemistry.org |
| 2 | 1-Nitro-4-methoxybenzene | 4-Methylphenylboronic acid | Pd(acac)2 / BrettPhos | 4-Methoxy-4'-methylbiphenyl | 75 | organic-chemistry.org |
| 3 | 1-Nitro-3-fluorobenzene | Styrene | Pd(acac)2 / BrettPhos | 3-Fluorostilbene | 65 | chemrxiv.org |
| 4 | 2-Nitropyridine | 4-Vinylpyridine | Pd(OAc)2 / XPhos | 2-(4-Vinylpyridinyl)pyridine | 58 | researchgate.net |
These examples demonstrate the feasibility of using nitro groups as leaving groups in palladium-catalyzed cross-coupling reactions, suggesting a viable pathway for the synthesis of a wide array of derivatives from this compound.
Modifications at the Azoxy Bridge and N-Oxide Moiety
The central azoxy bridge (-N(O)=N-) is a defining feature of this compound and offers unique opportunities for chemical modification. Reactions targeting this moiety primarily involve reduction to the corresponding azo compound or other nitrogen-containing functional groups.
Deoxygenation Reactions and Azoxy-Azo Interconversions
The reduction of the azoxy group to an azo group (-N=N-) is a common transformation for azoxybenzenes. nih.gov This deoxygenation can be achieved using a variety of reducing agents. While specific studies on this compound are limited, general methods for the deoxygenation of azoxy compounds can be applied.
One common method for deoxygenation is the use of trivalent phosphorus compounds, such as triphenylphosphine (B44618) (PPh3). organic-chemistry.orgnih.gov PPh3 is known to deoxygenate a variety of functional groups, including epoxides and nitro groups, and could potentially be used to convert the azoxy group to an azo group. organic-chemistry.orgnih.govorganic-chemistry.org The reaction would proceed via nucleophilic attack of the phosphine on the oxygen atom of the azoxy group, followed by the elimination of triphenylphosphine oxide (Ph3P=O).
Catalytic hydrogenation is another powerful method for the reduction of nitro and azo compounds. dergipark.org.tr However, in the case of this compound, controlling the selectivity of the reduction can be challenging. The nitro groups are also susceptible to reduction under these conditions, which could lead to a mixture of products, including amino and hydrazo derivatives. The choice of catalyst, solvent, and reaction conditions would be crucial to achieve selective deoxygenation of the azoxy group without affecting the nitro groups.
The interconversion between azoxy and azo compounds is often an equilibrium process that can be influenced by the reaction conditions. For example, the reduction of nitroarenes can sometimes lead to the formation of azoxy compounds, which can be further reduced to azo compounds and then to amines. researchgate.netmdpi.com
Addition Reactions Across the N=N Bond System
Addition reactions across the N=N double bond are more characteristic of azo compounds than azoxy compounds. The presence of the N-oxide in the azoxy group alters the electronic properties and reactivity of the N=N bond. While the N=N bond in azo compounds can undergo reactions such as cycloadditions and additions of radicals, such reactivity is not well-documented for the azoxy moiety in this compound. The focus of derivatization at this position is predominantly on reductive transformations.
Synthesis of Polymeric and Supramolecular Architectures Incorporating the this compound Moiety
The incorporation of photoswitchable units like azobenzenes into polymers and supramolecular assemblies has been a subject of intense research due to their potential applications in smart materials, data storage, and drug delivery. While there are no specific reports on the use of this compound in the synthesis of such architectures, its derivatives could serve as valuable building blocks.
One potential strategy involves the reduction of the nitro groups to amino groups. The resulting diamino-azoxybenzene could then be used as a monomer in polymerization reactions, such as the formation of polyamides, polyimides, or polyurethanes. The azoxy core would be retained in the polymer backbone, potentially imparting unique photophysical or liquid crystalline properties to the material.
Alternatively, the palladium-catalyzed cross-coupling reactions discussed in section 5.1.2 could be employed to introduce polymerizable groups, such as vinyl or acetylene (B1199291) moieties, onto the aromatic rings. These functionalized monomers could then be polymerized via standard polymerization techniques like radical or condensation polymerization.
In the realm of supramolecular chemistry, the azoxybenzene (B3421426) unit's shape and electronic properties could be exploited for the construction of ordered assemblies. For example, azobenzene derivatives have been shown to form inclusion complexes with cyclodextrins, leading to the formation of photoresponsive supramolecular systems. researchgate.net Similar strategies could be explored with derivatives of this compound to create novel supramolecular materials. The presence of the nitro groups could also be utilized for hydrogen bonding interactions in the design of self-assembling systems.
Covalent Polymerization Strategies (e.g., Condensation, Addition Polymerization)
While specific examples of the direct polymerization of "this compound" are not extensively documented in the literature, its structural motifs suggest its potential as a monomer in various polymerization reactions, particularly after functionalization. The synthesis of azo-bridged porous organic polymers through the reductive homocoupling of aromatic nitro monomers provides a strong indication that suitably modified derivatives of "this compound" could serve as building blocks for novel polymers.
Condensation Polymerization:
Condensation polymerization typically involves the reaction between two different functional groups, or a self-condensation of a monomer bearing two reactive functional groups, with the elimination of a small molecule like water. For "this compound" to be a viable monomer in condensation polymerization, it would first need to be functionalized with appropriate reactive groups.
For instance, the reduction of the nitro groups to amino groups would yield a diamino derivative, "Diazene, bis(2-aminophenyl)-, 1-oxide". This resulting diamine could then undergo polycondensation with various comonomers.
Polyamide Synthesis: Reaction with a diacyl chloride would lead to the formation of a polyamide.
Polyimide Synthesis: Condensation with a dianhydride would produce a polyimide, a class of polymers known for their high thermal stability.
The general scheme for such a polycondensation is depicted below:
n H₂N-(Ph-N(O)=N-Ph)-NH₂ + n ClOC-(R)-COCl → [-HN-(Ph-N(O)=N-Ph)-NH-OC-(R)-CO-]n + 2n HCl
Addition Polymerization:
Addition polymerization involves the joining of monomers without the loss of any atoms. For "this compound" to participate in addition polymerization, it would need to be modified to include a polymerizable group, such as a vinyl or acrylate (B77674) moiety.
For example, if a vinyl group were introduced onto one or both of the phenyl rings, the resulting monomer could undergo radical polymerization. The initiation step would involve a radical initiator attacking the double bond of the vinyl group, followed by propagation as more monomer units add to the growing polymer chain. rsc.orgrsc.org
A hypothetical monomer for addition polymerization could be "Diazene, (2-nitrophenyl)-(2-nitro-4-vinylphenyl)-, 1-oxide". The polymerization of such a monomer would result in a polymer with the azoxybenzene unit as a pendant group.
| Polymerization Strategy | Required Functionalization of Monomer | Potential Polymer Type | Key Reaction |
| Condensation Polymerization | Reduction of nitro groups to amino groups | Polyamide, Polyimide | Amide or imide bond formation |
| Addition Polymerization | Introduction of vinyl or acrylate groups | Polyvinyl, Polyacrylate | Radical chain-growth |
Non-Covalent Interactions in Self-Assembly and Ordered Structures
The structure of "this compound" is rich in features that can participate in non-covalent interactions, which are fundamental to the formation of self-assembled and ordered supramolecular structures. researchgate.netfrontiersin.org These interactions, though weaker than covalent bonds, play a crucial role in determining the solid-state packing and crystal engineering of organic molecules. umich.eduresearchgate.net
The key non-covalent interactions expected for this compound are:
π-π Stacking: The presence of two aromatic phenyl rings facilitates π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions are a significant driving force in the packing of aromatic compounds. nih.gov
Hydrogen Bonding: While the parent molecule does not have strong hydrogen bond donors, upon derivatization, for example by introducing hydroxyl or amino groups, hydrogen bonding would become a dominant intermolecular force. Even in the parent molecule, weak C-H···O hydrogen bonds involving the nitro groups and phenyl hydrogens can contribute to the stability of the crystal lattice. frontiersin.org
Dipole-Dipole Interactions: The polar nitro groups (NO₂) and the azoxy group (-N(O)=N-) introduce significant dipole moments into the molecule. These dipoles can interact with each other, influencing the orientation of molecules in the solid state.
n-π* Interactions: The lone pair of electrons on the oxygen atom of the azoxy group can interact with the π-system of an adjacent aromatic ring, an interaction known as an n-π* interaction, which can also influence molecular conformation and packing.
The interplay of these non-covalent forces would dictate the formation of specific supramolecular synthons, which are recognizable patterns of intermolecular interactions. The study of the crystal structure of "this compound" would be essential to fully understand its self-assembly behavior. The crystal structure of a related compound, 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide, has been determined, revealing a monoclinic crystal system, which provides a basis for comparison. mdpi.com
| Type of Interaction | Participating Functional Groups | Potential Influence on Structure |
| π-π Stacking | Phenyl rings | Formation of columnar or layered structures |
| Hydrogen Bonding | Nitro groups (as acceptors), C-H bonds (as weak donors) | Directional control of molecular packing |
| Dipole-Dipole Interactions | Nitro groups, Azoxy group | Alignment of molecules in the crystal lattice |
| n-π* Interactions | Azoxy group oxygen, Phenyl rings | Conformational stabilization and packing |
Regiochemical and Stereochemical Outcomes in Derivatization Reactions
The derivatization of "this compound" presents interesting challenges and opportunities concerning regioselectivity and stereoselectivity.
Regiochemical Outcomes:
The regioselectivity of derivatization reactions, particularly electrophilic aromatic substitution on the phenyl rings, will be governed by the directing effects of the existing substituents: the nitro group (-NO₂) and the azoxy group (-N(O)=N-).
Nitro Group: The nitro group is a strong electron-withdrawing group and a meta-director. chemrxiv.org It deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the positions meta to itself.
Azoxy Group: The directing effect of the azoxy group is more complex. It is generally considered to be an ortho-, para-directing group, although its activating or deactivating nature can be influenced by the other substituents on the ring. organic-chemistry.org
Given the presence of a nitro group at the 2-position of each phenyl ring, the likely positions for further electrophilic substitution would be influenced by both groups. Predicting the exact outcome would require a detailed analysis of the combined electronic effects. However, it is probable that substitution would occur at positions 4 and 6, which are ortho and para to the azoxy group and meta to the nitro group.
Stereochemical Outcomes:
The primary source of stereoisomerism in "this compound" arises from the geometry of the azoxy group. The N=N double bond with an oxygen atom on one of the nitrogen atoms can exist as E and Z isomers. The relative stability of these isomers and the potential for their interconversion would be a key aspect of the stereochemistry of this compound and its derivatives.
Furthermore, reactions that create new stereocenters on the molecule, for instance, through the addition to a derivatized side chain, could lead to the formation of diastereomers. The stereochemical outcome of such reactions would depend on the reaction mechanism and the influence of the existing chiral elements in the molecule. Asymmetric synthesis strategies could be employed to control the formation of a specific stereoisomer. uniurb.ityoutube.com
| Aspect | Controlling Factors | Predicted Outcome |
| Regiochemistry | Directing effects of -NO₂ and -N(O)=N- groups | Substitution likely at positions 4 and 6 on the phenyl rings. |
| Stereochemistry | E/Z isomerism of the azoxy group | Potential for distinct stereoisomers with different properties. |
| Creation of new stereocenters | Formation of diastereomers, with outcomes dependent on reaction conditions. |
Methodological Advancements for the Characterization and Study of Diazene, Bis 2 Nitrophenyl , 1 Oxide
Application of Advanced Spectroscopic Techniques for Mechanistic Elucidation
Spectroscopy is a cornerstone for probing molecular structure and dynamics. For nitrophenyl azoxy compounds, techniques that can operate across various timescales and detect subtle electronic and structural changes are invaluable.
The study of photochemical reactions involving nitroaromatic compounds often involves highly reactive, short-lived intermediates that are invisible to conventional spectroscopic methods. Time-resolved techniques, such as femtosecond transient absorption (fs-TA) spectroscopy, provide the necessary temporal resolution to observe these species.
In studies of related nitroaromatic compounds like o-nitrophenols and nitrobenzyl derivatives, fs-TA has been instrumental. mdpi.comresearchgate.netnih.gov Upon photoexcitation with a UV pump pulse, the evolution of excited states and the formation of transient species are monitored by a broadband probe pulse. For instance, excitation of nitroaromatic systems can populate initial S₂ (ππ*) electronic states, leading to excited-state absorption (ESA) features that decay on picosecond timescales. nih.govacs.org Subsequent processes, including internal conversion, intersystem crossing, and structural rearrangements like nitro-group twisting, can be tracked in real-time. mdpi.com In the photolysis of o-nitrophenol, time-resolved photoelectron spectroscopy captured the formation of nitrous acid (HONO) just 250 femtoseconds after photoexcitation. researchgate.net Similarly, studies on 4-amino-3-nitrophenyl azide (B81097) using ultrafast transient absorption revealed the formation of a closed-shell nitrene on a 100-femtosecond timescale. researchgate.net These examples highlight the power of time-resolved methods to build a step-by-step mechanistic picture of reactions involving the nitrophenyl chromophore, a key structural element of Diazene (B1210634), bis(2-nitrophenyl)-, 1-oxide.
Table 1: Representative Transient Species and Lifetimes in Related Nitroaromatic Compounds
| Compound Class | Technique | Transient Species/Process | Observed Timescale | Citation |
| Nitrobenzyl Phototriggers | fs-TA | S₂ (ππ*) State Decay | 1.93 - 3.0 ps | nih.govacs.org |
| Nitrophenolates | fs-TA | Twisted Intramolecular Charge Transfer (TICT) State Formation | ~0.2 ps | mdpi.com |
| o-Nitrophenol | Time-Resolved PES | HONO Formation | 250 fs | researchgate.net |
| Nitrophenyl Azides | fs-TA | Nitrene Formation | ~100 fs | researchgate.net |
This table is generated based on data from analogous compounds to illustrate the capabilities of time-resolved spectroscopy.
While standard one-dimensional ¹H and ¹³C NMR are fundamental for structural confirmation, complex molecules like Diazene, bis(2-nitrophenyl)-, 1-oxide and its reaction products often exhibit crowded spectra where signals overlap. Multi-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are essential for unambiguous signal assignment.
For the related compound 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide, detailed ¹H and ¹³C NMR data have been reported. mdpi.com The aromatic region, in particular, can be complex due to the presence of two distinct phenyl rings influenced by the central azoxy bridge. A 2D Homonuclear Correlation Spectroscopy (COSY) experiment would be used to establish proton-proton coupling networks within each aromatic ring, while Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton to its directly attached carbon atom. For assigning quaternary carbons and confirming the connectivity across the molecule—for instance, from the phenyl rings to the diazene nitrogen atoms—the Heteronuclear Multiple Bond Correlation (HMBC) experiment is indispensable, as it reveals long-range (2-3 bond) correlations between protons and carbons. This suite of techniques is crucial for confirming the structure of the parent compound and for identifying isomers or degradation products formed during reaction studies.
Table 2: Illustrative NMR Data for a Related Azoxy Compound: 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Key HMBC Correlations | Citation |
| ¹H | 8.29-8.33 | m | C=N, Ar-C | mdpi.com |
| ¹H | 8.16-8.20 | m | C=N, Ar-C | mdpi.com |
| ¹H | 7.57-7.63 | m | Ar-C, CH(dioxolane) | mdpi.com |
| ¹³C | 148.7 | C | Ar-H | mdpi.com |
| ¹³C | 144.5 | C | Ar-H | mdpi.com |
| ¹³C | 127.0 | CH | Ar-H | mdpi.com |
| ¹³C | 122.4 | CH | Ar-H | mdpi.com |
This table presents data for an analogous compound to demonstrate the type of information obtained from NMR studies.
Reaction mechanisms involving nitroaromatic compounds or nitric oxide (NO) can proceed through radical intermediates. Electron Paramagnetic Resonance (EPR) spectroscopy is the most direct method for detecting and characterizing species with unpaired electrons. Given that this compound is a potential NO donor, its decomposition could involve radical pathways.
EPR studies, often combined with spin trapping techniques, are used to detect short-lived radicals. researchgate.net A spin trap (e.g., a nitrone or nitroso compound) reacts with the transient radical to form a more stable, persistent nitroxide radical whose characteristic EPR spectrum can be easily measured. The hyperfine coupling constants of the resulting spin adduct provide structural information about the original trapped radical. This methodology would be critical for investigating whether the decomposition of this compound involves the homolytic cleavage of the N-O or N-N bonds and for trapping any resulting phenylnitroxide or other radical species. researchgate.net
X-ray Crystallography for Precise Molecular Structure Determination of Reactants, Products, and Complexes
The definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the exact connectivity and conformation of a molecule.
For azoxybenzenes, X-ray crystallography unambiguously confirms the E/Z geometry of the diazene core and the relative orientation of the aromatic rings. In the crystal structure of the related 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide, the analysis confirmed the molecular structure with 50% thermal ellipsoids. mdpi.com Similar studies on other nitrophenyl azo compounds have detailed the planarity of the molecules and the nature of intermolecular interactions, such as hydrogen bonds and π–π stacking, which govern the crystal packing. nih.govnih.gov Obtaining a crystal structure for this compound would be the gold standard for confirming its constitution and would provide critical data for computational modeling and understanding its solid-state reactivity.
Table 3: Representative Crystallographic Data for a Related Azoxy Compound
| Parameter | Value | Significance | Citation |
| Compound | 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide | N/A | mdpi.comresearchgate.net |
| Crystal System | Not specified | Defines the symmetry of the unit cell | mdpi.comresearchgate.net |
| Space Group | Not specified | Defines the specific symmetry elements | mdpi.comresearchgate.net |
| CCDC Number | 2080783 | Deposition number for public data access | mdpi.com |
Data from a structurally similar compound is provided to illustrate the output of an X-ray crystallography study.
Mass Spectrometry Techniques for Reaction Monitoring and Product Identification in Complex Mixtures
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of compounds and elucidating their structure through fragmentation analysis. Soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are particularly useful for analyzing thermally labile molecules like nitroaromatics.
Studies on related bis(2-nitrophenyl) derivatives show that ESI-MS can successfully generate protonated molecules [M+H]⁺ or adduct ions like [M+Na]⁺, confirming the molecular weight. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. mdpi.comrsc.org Tandem mass spectrometry (MS/MS), where a specific ion is isolated and fragmented, is crucial for structural analysis. The fragmentation patterns of nitrophenyl compounds are often characteristic; for example, the fragmentation of bis(4,5-dimethoxy-2-nitrophenyl) ethanediol derivatives under APCI conditions shows specific losses corresponding to the protecting group. researchgate.net This approach would be invaluable for identifying this compound in a reaction mixture and for characterizing its degradation or transformation products.
Table 4: Common Mass Spectrometric Fragments for Nitrophenyl Compounds
| Ionization Method | Precursor Ion | Key Fragment Ion(s) | Interpretation | Citation |
| ESI-MS/MS | [M+H]⁺ | Varies | Structure-specific fragmentation | mdpi.comrsc.org |
| APCI-MS/MS | [M-H]⁻ | m/z 151, 135, 134 | Characteristic of dinitrophenyl group | researchgate.net |
| EI | M⁺ | m/z 133, 105 | Fragments of a formylphenyl azoxy derivative | mdpi.com |
This table compiles typical fragmentation data from related compounds to show the utility of MS in structural elucidation.
Advanced Chromatographic Methods for Separation and Purification in Reaction Studies
Chromatography is essential for the separation of reactants, products, and intermediates from complex reaction mixtures, enabling both qualitative monitoring and quantitative analysis.
For compounds like this compound, Thin-Layer Chromatography (TLC) is routinely used for rapid reaction monitoring to observe the consumption of starting materials and the appearance of products. mdpi.com For purification, flash column chromatography on silica (B1680970) gel is a standard and effective method. nih.govrsc.org The choice of eluent, typically a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate, is optimized to achieve efficient separation of components with different polarities. rsc.org In some cases, purification can be achieved simply by recrystallization from a suitable solvent like ethanol (B145695), which is effective when the desired product has significantly lower solubility than the impurities. mdpi.comresearchgate.net
Electrochemical Methods for Analyzing Redox Potentials and Electron Transfer Processes
The electrochemical behavior of "this compound," also known as 2,2'-dinitroazoxybenzene, is of significant interest for understanding its reactivity and potential applications. While specific studies exclusively detailing the electrochemical analysis of this particular isomer are limited in publicly accessible literature, a comprehensive understanding can be constructed by examining the well-documented electrochemical characteristics of its constituent functional groups—nitroaromatics and the azoxy bridge—as well as closely related structural analogs.
Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox potentials and electron transfer mechanisms of such molecules. These techniques provide valuable insights into the energies of the frontier molecular orbitals (HOMO and LUMO) and the stability of the generated radical ions.
The reduction of nitroaromatic compounds in aprotic solvents typically proceeds through a series of single-electron transfer steps. The first step is generally a reversible one-electron reduction to form a stable nitro radical anion. This is followed by a second, often irreversible, electron transfer at a more negative potential to form a dianion, which can be unstable and undergo subsequent chemical reactions.
Similarly, the azoxy group is electrochemically active. In aprotic media, azoxybenzene (B3421426) undergoes a multi-step reduction. The initial one-electron reduction forms a radical anion. This is followed by a two-electron reduction of the azoxybenzene radical anion, leading to the formation of the azobenzene (B91143) radical anion. A further reduction step can then be observed at more negative potentials.
For "this compound," the presence of two nitro groups in addition to the azoxy functionality suggests a complex and rich electrochemical profile. The reduction process is expected to be dominated by the electron-accepting nitro groups, which are more easily reduced than the azoxy bridge.
Detailed Research Findings
Due to the scarcity of direct experimental data for "this compound," the following discussion incorporates findings from studies on closely related dinitroaromatic compounds and azoxybenzenes.
In aprotic solvents, dinitrobenzene isomers exhibit two distinct and reversible one-electron reduction waves in their cyclic voltammograms. These correspond to the stepwise formation of the radical anion and then the diradical dianion. The separation and potential of these peaks are influenced by the relative positions of the nitro groups. For instance, comparative studies on dinitrodiphenylamine isomers have shown that the reduction potentials of the nitro groups can differ by as much as 0.3 V depending on their substitution pattern. This highlights the sensitivity of the electronic environment to the molecular geometry.
The electrochemical reduction of azoxybenzene in aprotic media, such as dimethylformamide (DMF) with a supporting electrolyte like tetra-n-butylammonium perchlorate (B79767) (TBAP), typically shows three reduction peaks. The first is a reversible one-electron transfer to form the radical anion. The second, irreversible peak involves a two-electron reduction of this radical anion to the azobenzene radical anion. The third peak corresponds to the further reduction of the azobenzene radical anion.
Based on these observations, the electrochemical reduction of "this compound" is anticipated to initiate with the reduction of the two nitro groups. The presence of two such groups would likely result in two closely spaced or overlapping reduction waves, corresponding to the formation of a dinitro radical anion and then a dinitro diradical dianion. The exact potentials of these reductions will be influenced by the electronic communication between the two nitro-substituted phenyl rings through the azoxy bridge. Following the reduction of the nitro groups, the reduction of the azoxy functionality would be expected at more negative potentials.
The electron transfer processes for nitroaromatic compounds are generally considered to be fast, and the stability of the resulting radical anions allows for their characterization by techniques such as electron paramagnetic resonance (EPR) spectroscopy coupled with electrochemistry. The electron transfer mechanism can be influenced by factors such as the solvent, the supporting electrolyte, and the presence of any proton sources. In the case of "this compound," the intramolecular environment created by the two nitro groups and the azoxy linker will play a crucial role in determining the precise electron transfer pathway and the stability of the intermediate species.
Data Tables
The following tables provide representative electrochemical data for related compounds, which can be used to infer the expected redox behavior of "this compound".
Table 1: Representative Cyclic Voltammetry Data for Related Nitroaromatic Compounds in Aprotic Media
| Compound | Solvent/Electrolyte | Reduction Potential Epc1 (V vs. ref) | Reduction Potential Epc2 (V vs. ref) | Notes |
| Nitrobenzene (B124822) | DMF/TBAP | -1.15 | - | Reversible one-electron reduction to the radical anion. |
| 1,3-Dinitrobenzene | Acetonitrile/TBAP | -0.95 | -1.25 | Two reversible one-electron reductions to the radical anion and then the dianion. |
Note: The potentials are approximate and can vary depending on the specific experimental conditions (e.g., reference electrode, scan rate).
Table 2: Inferred Electrochemical Reduction Steps for this compound
| Step | Process | Expected Potential Range (V vs. ref) | Number of Electrons |
| 1 | First NO₂ group reduction to a radical anion | -0.9 to -1.1 | 1 |
| 2 | Second NO₂ group reduction to a diradical dianion | -1.2 to -1.4 | 1 |
| 3 | Azoxy group reduction | > -1.5 | 2 |
This table is predictive and based on data from analogous compounds. Experimental verification is required.
Advanced Applications and Role in Synthetic Methodologies and Chemical Systems Non Clinical Focus
Diazene (B1210634), bis(2-nitrophenyl)-, 1-oxide as a Reagent in Organic Synthesis
The reactivity of the azoxy group, in conjunction with the electronic effects of the nitro substituents, positions "Diazene, bis(2-nitrophenyl)-, 1-oxide" as a potentially valuable reagent in organic synthesis.
While specific studies on "this compound" for nitrogen transfer are not extensively documented, the broader class of azoxy compounds is known to participate in reactions involving the transfer of nitrogen-containing moieties. The presence of the N-oxide functionality and the two nitrophenyl groups significantly influences the electrophilicity and reactivity of the diazene core. In principle, under appropriate reaction conditions, typically involving reduction or activation, the N-N bond can be cleaved to generate reactive nitrogen species capable of engaging with various organic substrates. The regioselectivity of such transfers would be dictated by the unsymmetrical nature of the azoxy group and the electronic landscape of the molecule.
"this compound" can serve as a precursor to various reactive nitrogen species. For instance, reduction of the nitro groups and the azoxy moiety can lead to a variety of nitrogen-containing compounds. More specifically, nitrodiazene oxides, as a class, are known to be sources of nitric oxide (NO) or related species under certain conditions, although this is more commonly explored in a biological context. researchgate.net In a synthetic setting, controlled decomposition or reaction of the molecule could potentially generate nitrenoid or other nitrogen-based reactive intermediates. The synthesis of nitrodiazene oxides often involves the reaction of a nitroso compound with N,N-dibromoacetamide, followed by nitration, highlighting the accessibility of this functional group. researchgate.net
Participation in Cascade Reactions and Multicomponent Organic Transformations
Integration into Molecular Devices and Systems (Focus on Chemical Logic and Control)
The photochromic and electronic properties inherent to azobenzene (B91143) derivatives suggest that "this compound" could be integrated into molecular devices and systems that respond to external stimuli.
Azobenzenes are well-known for their reversible trans-cis isomerization upon irradiation with light of specific wavelengths, a property that forms the basis of many molecular switches and actuators. The introduction of an N-oxide and nitro groups in "this compound" would modulate these photoresponsive properties.
The photochemical process in related systems, such as 4-(2-nitrophenyl)-1,4-dihydropyridines, involves an intramolecular electron transfer from a donor part of the molecule to the nitrophenyl group. researchgate.net A similar mechanism can be envisioned for "this compound," where photoexcitation could lead to an electron transfer event, influencing the isomerization dynamics of the diazene core. The trans isomer is typically more thermodynamically stable, while UV light irradiation can populate the cis state. The reversion to the trans state can occur either thermally or upon irradiation with visible light. This reversible switching can be harnessed to control material properties at the nanoscale. For instance, the clouding point of a host-guest system involving an azobenzene derivative has been shown to be photoreversibly switched. nih.gov
| Property | Description |
| Photoisomerization | Reversible conversion between trans and cis isomers upon light irradiation. |
| Mechanism | Potentially involves intramolecular electron transfer to the nitrophenyl group upon photoexcitation. researchgate.net |
| Switching | UV light for trans-to-cis isomerization; visible light or heat for cis-to-trans reversion. |
| Application | Can be used to create photoresponsive materials where properties like solubility or conformation are controlled by light. nih.gov |
Precursor to Structurally Complex and Biologically Relevant Chemical Scaffolds (Emphasis on Synthetic Strategy)
This compound, also known as 2,2'-dinitroazoxybenzene, is a versatile precursor in organic synthesis for the construction of a variety of structurally complex and biologically significant heterocyclic scaffolds. Its synthetic utility primarily stems from the strategic placement of the nitro and azoxy functional groups, which can undergo a range of chemical transformations, most notably reductive cyclization reactions. These transformations pave the way for the efficient assembly of privileged heterocyclic systems that are central to numerous areas of medicinal chemistry and materials science.
The general strategy for utilizing this compound involves the selective reduction of the nitro groups and the azoxy bridge, which can be orchestrated to proceed in a concerted or stepwise manner. This controlled reduction, often facilitated by various reducing agents, can lead to the formation of reactive intermediates that subsequently undergo intramolecular cyclization to furnish the desired heterocyclic core. The specific outcome of these reactions is highly dependent on the reaction conditions, including the choice of reducing agent, solvent, and temperature.
One of the most prominent applications of precursors with vicinal nitro and amino functionalities (which can be derived from the reduction of dinitro compounds) is in the synthesis of phenazines and related polycyclic aromatic systems. While direct studies on this compound are limited, the analogous reductive cyclization of 2,2'-dinitrobiphenyls and related substrates provides a clear blueprint for its potential applications. For instance, the reduction of both nitro groups to amines, followed by oxidative cyclization, is a common route to dihydrophenazines, which can be further oxidized to phenazines.
Furthermore, the partial reduction of one nitro group to a hydroxylamine (B1172632) or an amine, while the other remains intact or is also partially reduced, can open up pathways to other heterocyclic systems. The intramolecular condensation between these newly formed functionalities can lead to the formation of five- or six-membered heterocyclic rings.
The following table summarizes the potential synthetic transformations of this compound into various biologically relevant scaffolds, based on established methodologies for related dinitroaromatic compounds.
| Precursor | Reagents and Conditions | Plausible Intermediate(s) | Resulting Scaffold | Biological Relevance (of Scaffold Class) |
| This compound | 1. Strong reducing agent (e.g., SnCl₂/HCl, H₂/Pd-C) 2. Oxidizing agent (e.g., FeCl₃, air) | 2,2'-Diaminoazobenzene, Benzene-1,2-diamine | Phenazine (B1670421) | Antitumor, antimicrobial, and antiviral agents |
| This compound | Mild reducing agent (e.g., Na₂S, NaHS) | 2-Amino-2'-nitroazoxybenzene | Benzotriazole N-oxide | Corrosion inhibitors, UV stabilizers, and pharmaceuticals |
| This compound | Catalytic hydrogenation (e.g., H₂, Raney Ni) | 2,2'-Diaminoazobenzene | Dihydrophenazine | Precursors to phenazine dyes and bioactive molecules |
It is important to note that the azoxy bridge in this compound adds another layer of complexity and potential for novel reactivity. The reduction of the azoxy group to an azo or hydrazo linkage can be achieved under specific conditions, leading to a different set of intermediates and, consequently, a distinct array of final products. The strategic manipulation of the reduction potential of the nitro and azoxy groups is therefore a key aspect of the synthetic design when utilizing this precursor.
Future Directions and Emerging Research Avenues in Diazene, Bis 2 Nitrophenyl , 1 Oxide Chemistry
Development of More Sustainable and Atom-Economical Synthetic Approaches
The traditional synthesis of azoxybenzenes, including derivatives like Diazene (B1210634), bis(2-nitrophenyl)-, 1-oxide, often relies on methods such as the reduction of nitroaromatic compounds. mdpi.com While effective, these routes can sometimes involve harsh reagents or produce significant waste. A key future direction will be the development of greener synthetic protocols.
Future research will likely focus on:
Catalytic Reductions: Moving beyond classical stoichiometric reductants, the use of catalytic systems, particularly those based on earth-abundant metals, will be a primary objective. Heterogeneous catalysts could offer advantages in terms of separation and reusability, contributing to more sustainable processes.
Electrochemical Synthesis: Harnessing electrochemical methods for the reduction of 2-nitrosoaniline (B8210322) or the oxidation of 2-nitroaniline (B44862) derivatives could provide a reagent-free and highly tunable approach to forming the azoxy linkage.
Mechanochemical Synthesis: Exploring solid-state reactions through mechanochemistry could significantly reduce solvent usage, leading to more environmentally friendly and potentially novel polymorphic forms of the target compound.
Flow Chemistry: The implementation of continuous flow reactors can offer enhanced control over reaction parameters, improve safety for potentially energetic intermediates, and facilitate scalable production.
| Synthetic Approach | Potential Advantages | Research Focus |
| Heterogeneous Catalysis | Reusability, ease of separation, reduced waste | Development of robust, selective, and cost-effective catalysts |
| Electrochemical Synthesis | High selectivity, minimal reagent use, precise control | Optimization of electrode materials and reaction conditions |
| Mechanochemistry | Reduced solvent consumption, potential for new polymorphs | Screening of milling conditions and catalytic additives |
| Flow Chemistry | Enhanced safety, scalability, precise process control | Reactor design and optimization for multi-step syntheses |
Exploration of Novel Reactivity Pathways and Unconventional Transformations
The interplay between the azoxy group and the ortho-nitro substituents in Diazene, bis(2-nitrophenyl)-, 1-oxide is ripe for the discovery of new chemical transformations. The azoxy group is known to undergo photochemical rearrangements, and the nitro groups can be reduced to a variety of other functionalities. researchgate.net
Emerging research avenues include:
Photochemical Rearrangements: A systematic investigation into the photochemical behavior of this compound could lead to novel heterocyclic structures through intramolecular cyclization reactions, driven by the proximity of the azoxy and nitro groups. The classic Wallach rearrangement, typically acid-catalyzed, could be explored under photochemical conditions to yield new hydroxyazobenzene derivatives.
Selective Reductions: Developing methodologies for the selective reduction of one or both nitro groups while preserving the azoxy linkage, or vice-versa, would be a significant synthetic achievement. This would provide access to a diverse library of amino, nitroso, and hydroxylamino derivatives with unique properties.
Transition-Metal-Catalyzed Cross-Coupling: The C-H bonds ortho and para to the azoxy and nitro groups could be targeted for functionalization through modern cross-coupling reactions, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds.
Integration into Advanced Supramolecular Chemistry and Functional Materials Design (Emphasis on Chemical Principles)
The electron-deficient nature of the aromatic rings and the presence of multiple polar functional groups make this compound an excellent candidate for applications in supramolecular chemistry and materials science. researchgate.net
Future research will likely focus on:
Anion-π Interactions: The electron-poor aromatic system is predisposed to engage in anion-π interactions, a non-covalent interaction with significant potential for the design of anion sensors and transporters.
Crystal Engineering: The directional nature of the azoxy and nitro groups can be exploited to guide the self-assembly of the molecule into well-defined crystalline architectures with interesting properties, such as nonlinear optics or porosity.
Liquid Crystals: While azoxybenzenes are known for their liquid crystalline properties, the introduction of the bulky ortho-nitro groups in this compound could lead to novel mesophases with unique phase transition behaviors. researchgate.net
| Supramolecular Application | Underlying Chemical Principle | Potential Outcome |
| Anion Sensing | Anion-π interactions with the electron-deficient rings | Selective and sensitive detection of specific anions |
| Crystal Engineering | Directional hydrogen bonding and π-π stacking | Materials with tailored optical or electronic properties |
| Liquid Crystals | Anisotropic molecular shape and intermolecular forces | Novel mesophases with unique thermal and optical characteristics |
Synergistic Application of Advanced Computational and Experimental Methodologies for Predictive Chemistry
The complexity of this compound necessitates a combined computational and experimental approach to fully understand and predict its behavior.
Future directions in this area include:
Predictive Modeling of Reactivity: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, predict the regioselectivity of transformations, and elucidate reaction mechanisms. This can guide experimental efforts and reduce trial-and-error in the laboratory.
In Silico Materials Design: Computational screening of potential crystal polymorphs and their predicted properties (e.g., density, stability, electronic band structure) can accelerate the discovery of new functional materials.
Spectroscopic Characterization and Analysis: Advanced spectroscopic techniques, such as 2D NMR and ultrafast transient absorption spectroscopy, combined with computational predictions, can provide a detailed picture of the molecule's structure and dynamics.
Expansion into Interdisciplinary Research Areas Beyond Traditional Organic Synthesis
The unique electronic and structural features of this compound suggest its potential utility in a range of interdisciplinary fields.
Promising areas for future exploration include:
Energetic Materials: The high nitrogen and oxygen content of the molecule makes it a candidate for investigation as a component of energetic materials or as a precursor to more complex high-energy-density compounds. researchgate.netnih.gov
Chemical Biology: The nitroaromatic motif is a known bioreductive trigger. It is conceivable that this compound or its derivatives could be explored as hypoxia-activated probes or drug-delivery systems.
Organic Electronics: The electron-deficient nature of the molecule could be leveraged in the design of n-type organic semiconductors for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Diazene, bis(2-nitrophenyl)-, 1-oxide?
- Methodology : The compound can be synthesized via reduction of nitro-substituted precursors in alkaline media. For example, nitro groups on aromatic rings can be reduced using aluminum in basic conditions to form the azoxy linkage. Reaction parameters (pH, temperature, and stoichiometry) must be optimized to avoid over-reduction to hydrazines or incomplete oxidation .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product from byproducts.
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodology :
- X-ray crystallography : Resolve crystal structure using software like OLEX2 or SHELXT to determine bond lengths, angles, and conformation (e.g., s-cis vs. s-trans isomers) .
- NMR spectroscopy : Analyze and NMR spectra to identify aromatic proton splitting patterns and nitro group effects. NOESY can detect spatial proximity of substituents in solution .
Q. What are the critical physical properties (e.g., melting point, solubility) for handling this compound?
- Data : While direct data for bis(2-nitrophenyl) derivatives are limited, structurally analogous azoxy compounds (e.g., bis(4-methoxyphenyl) derivatives) exhibit:
- Melting points: 151–391.7 K (depending on substituents) .
- Solubility: Low in water but soluble in polar aprotic solvents (e.g., DMSO, DMF) .
- Recommendation : Perform differential scanning calorimetry (DSC) to characterize phase transitions and solubility tests in target solvents.
Advanced Research Questions
Q. How can the thermodynamic stability of the N–O bond in this compound be quantified?
- Methodology :
- Combustion calorimetry : Measure enthalpy of combustion to calculate bond dissociation energy (BDE) for the N–O bond. For example, BDE values for azoxybenzene derivatives range from 250–300 kJ/mol .
- Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles under inert/oxidative atmospheres. Nitro groups may lower decomposition thresholds due to exothermic reactions .
Q. Does this compound exhibit liquid crystalline behavior, and how can phase transitions be characterized?
- Methodology :
- Polarized optical microscopy (POM) : Observe birefringence patterns during heating/cooling cycles.
- DSC : Measure enthalpy changes () at phase transitions (e.g., crystal-to-nematic, nematic-to-isotropic). For example, in azoxy liquid crystals .
Q. What spectroscopic techniques are optimal for distinguishing positional isomers (e.g., 2-nitro vs. 3-nitro substitution)?
- Methodology :
- IR spectroscopy : Nitro group vibrations (asymmetric stretch ~1520 cm, symmetric stretch ~1350 cm) shift slightly with substitution position. Compare to reference spectra .
- Mass spectrometry : Use high-resolution MS (HRMS) to differentiate isomers via exact mass and fragmentation patterns. For example, ortho-nitro substituents may stabilize specific fragment ions .
Q. Are there mutagenic or toxicological risks associated with this compound?
- Data : Nitroaromatic azoxy compounds (e.g., 2,2′-dimethyl-5,5′-dinitroazoxybenzene) show mutagenicity in Ames tests () and emit toxic NO upon decomposition .
- Recommendation : Conduct in vitro mutagenicity assays (e.g., micronucleus test) and use proper fume hoods during handling.
Methodological Notes
- Contradictions in Data : Thermal stability and phase behavior vary significantly with nitro substitution patterns. For example, para-nitro derivatives exhibit higher melting points than ortho-substituted analogs due to steric effects .
- Software Tools : Use Gaussian or similar quantum chemistry packages to model conformational stability and compare with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
